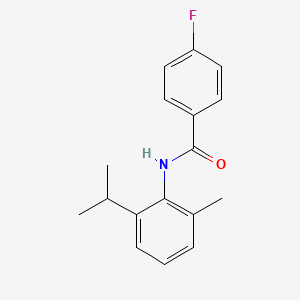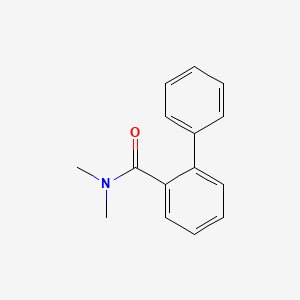
1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine, also known as PTMBA, is a benzimidazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound exhibits a range of interesting biochemical and physiological effects, making it a promising candidate for various research studies.
作用机制
The exact mechanism of action of 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine is not fully understood. However, it is believed that the compound exerts its therapeutic effects by interacting with various cellular targets. 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. Additionally, 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine has been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine has been shown to exhibit a range of interesting biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine has been shown to possess potent anti-oxidant properties, which may help to protect against oxidative stress-related diseases. Furthermore, 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine has been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
实验室实验的优点和局限性
One of the major advantages of 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine is its versatility in terms of potential therapeutic applications. The compound has been shown to possess a range of interesting biochemical and physiological effects, making it a promising candidate for various research studies. Additionally, 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine is relatively easy to synthesize, making it readily available for laboratory experiments.
However, there are also some limitations to using 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine in lab experiments. The compound is relatively unstable and may decompose over time, which could affect the accuracy of experimental results. Additionally, the exact mechanism of action of 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine is not fully understood, which could make it difficult to design experiments that target specific cellular pathways.
未来方向
There are several potential future directions for research involving 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine. One area of interest is the development of 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine-based anti-cancer therapies. The compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer treatment. Additionally, 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine's anti-inflammatory and anti-oxidant properties may make it a promising candidate for the treatment of other diseases, such as neurodegenerative disorders.
Another potential area of research is the development of 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine-based antimicrobial agents. The compound has been shown to possess potent antimicrobial properties, making it a potential candidate for the treatment of bacterial and viral infections.
Overall, 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine is a promising compound that has the potential to be used in a range of therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.
合成方法
1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine can be synthesized through a multi-step reaction process. The first step involves the formation of 2-mercapto benzimidazole, which is then reacted with 2-bromo-1-propene to produce 1-propyl-2-mercapto benzimidazole. The final step involves the reaction of 1-propyl-2-mercapto benzimidazole with 2-thiophenecarboxaldehyde to produce 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine.
科学研究应用
1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-cancer, anti-inflammatory, anti-microbial, and anti-viral activities. Additionally, 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine has been found to possess potent antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
属性
IUPAC Name |
(E)-N-(1-propylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-2-9-18-14-8-4-3-7-13(14)17-15(18)16-11-12-6-5-10-19-12/h3-8,10-11H,2,9H2,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFJUCMKKLIXBE-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1N=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N=C1/N=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[5-(4-chlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5874632.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5874634.png)

![3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5874645.png)

![4-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B5874658.png)
![2-[(2-bromobenzyl)thio]-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5874670.png)
![N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5874686.png)
![ethyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5874707.png)
![3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5874716.png)

